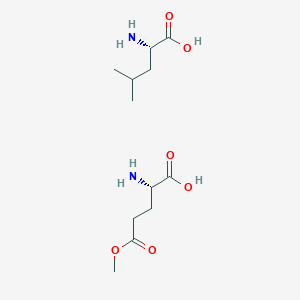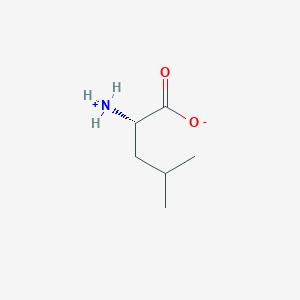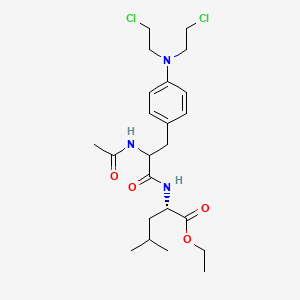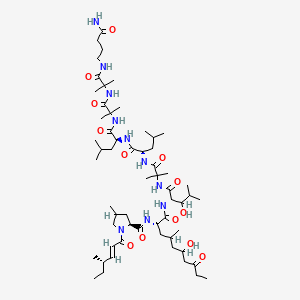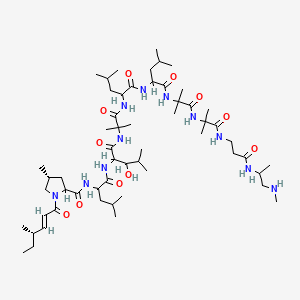
Liquiritin
Overview
Description
Liquiritin is a flavonoid compound derived from licorice . It is the 4’-O-glucoside of the flavanone liquiritigenin . The de novo biosynthesis of liquiritin in Saccharomyces cerevisiae using endogenous yeast metabolites as precursors and cofactors provides a possibility for the economical and sustainable production and application of licorice flavonoids .
Synthesis Analysis
Liquiritin accumulation in the aerial parts of Glycyrrhiza uralensis under salt stress has been observed. This accumulation is believed to be mediated by ABA signaling . De novo biosynthesis of liquiritin in Saccharomyces cerevisiae has also been reported .Chemical Reactions Analysis
The metabolic pathways of liquiritin include oxidation, reduction, deglycosylation, isomerization, methylation, glucuronidation, and sulfation . A study has also reported the isolation and purification of liquiritin from a crude extract of Glycyrrhiza uralensis Fisch .Physical And Chemical Properties Analysis
Liquiritin is a solid substance with a molecular weight of 418.394 g·mol−1 . It is soluble in DMSO .Scientific Research Applications
Pharmacokinetics and Pharmacological Activities
Liquiritin has been extensively studied for its pharmacokinetics and pharmacological activities. Research suggests it has potential applications in clinical settings due to its various therapeutic properties .
Dermatology and Skin Care
Studies have shown that Liquiritin can inhibit the elevation of inflammatory factors in skin cells induced by UVB irradiation, indicating its potential use in dermatological treatments and skin care products .
Agriculture: Disease Prevention in Plants
In agriculture, Liquiritin has been used as a foliar application to protect plants like Chinese flowering cabbage from disease, significantly reducing disease severity .
Neuroprotection
Research indicates that Liquiritin can protect neuronal cells from damage caused by oxygen-glucose deprivation/reoxygenation, suggesting its application in neuroprotective therapies .
Nephroprotection
Liquiritin may also have nephroprotective properties, as studies suggest it can alleviate podocyte apoptosis and injury, which is helpful for treating acute kidney injury after sepsis .
Mechanism of Action
Target of Action
Liquiritin, a flavonoid derived from the medicinal plant Glycyrrhiza uralensis Fisch, has been found to interact with several targets. It has been reported to have protective effects on brain microvascular endothelial cells (BMECs), which play a crucial role in maintaining the integrity of the blood-brain barrier . Additionally, it has been shown to interact with the AMP-activated protein kinase α2 (AMPKα2) in cardiomyocytes .
Biochemical Pathways
It has been found to suppress the JNK/Nur77/c-Jun pathway, which plays a significant role in inflammation and apoptosis . Additionally, it has been shown to inhibit the p38MAPK/NF-κB signaling pathway .
Pharmacokinetics
The absorption mechanism of liquiritin conforms to passive diffusion and first-order kinetics, but it has low bioavailability . It has been reported that liquiritin can penetrate the blood-brain barrier .
Result of Action
Liquiritin has been shown to have numerous beneficial effects. It can promote cell proliferation, migration, and angiogenesis, reduce mitochondrial membrane potential damage and apoptosis, and decrease the production of reactive oxygen species . It also has significant anti-inflammatory effects and can reduce the expression of related adhesion molecules . In cardiomyocytes, liquiritin administration attenuates lipopolysaccharide-induced dysfunction and reduces mortality .
Action Environment
The action of liquiritin can be influenced by environmental factors. For instance, hypoxia/reoxygenation conditions can affect its protective effects on BMECs . Moreover, the safe and effective dose of liquiritin was screened out through the detection of cell viability
Future Directions
Liquiritin has shown potential in relieving hypoxia/reoxygenation-induced disruption on the blood-brain barrier . Future studies will verify the role of these proteins in Liquiritin’s protective effects . Another study suggests that maintaining the integrity of the blood-brain barrier may emerge as a new therapeutic strategy .
properties
IUPAC Name |
(2S)-7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2/t15-,17+,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKZLAVQYISIA-ZRWXNEIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203619 | |
| Record name | Liquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Liquiritin | |
CAS RN |
551-15-5 | |
| Record name | Liquiritin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liquiritoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIQUIRITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0O79T74CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)


